ACID YELLOW 65

Description

Significance and Context of Synthetic Dyes in Chemical Research

Synthetic dyes are artificial colorants manufactured through chemical processes. wisdomlib.org They have become integral to numerous industries, including textiles, food, paper printing, cosmetics, and pharmaceuticals, due to their wide range of bright colors, cost-effectiveness, and superior color fastness compared to natural dyes. researchpublish.comtlr-journal.com The development of synthetic dyes, beginning with the accidental discovery of mauve in 1856, revolutionized the colorant industry and spurred significant advancements in organic chemistry. tlr-journal.combritannica.com Researchers have focused on developing dyes with improved properties such as lightfastness, wash fastness, and sublimation resistance. researchgate.net The versatility of synthetic dyes has also led to their application in advanced technologies like dye-sensitized solar cells, liquid crystal displays (LCDs), and fluorescent sensors. researchgate.net However, the extensive use of synthetic dyes has raised environmental and health concerns due to their often toxic and non-biodegradable nature, leading to research on their degradation and removal from wastewater. wisdomlib.orgresearchpublish.com

Overview of Acid Yellow 65's Position in Industrial and Environmental Chemistry

This compound, also known by its Colour Index name C.I. 14170, is a single azo class synthetic dye. worlddyevariety.com It is primarily used for dyeing and printing on wool, silk, polyamide fibers, and blended fabrics. worlddyevariety.comchemicalbook.com Its applications also extend to coloring leather and soap. worlddyevariety.comchemicalbook.com Industrially, it is valued for its light yellow to dark red powder form, which is soluble in water and ethanol. worlddyevariety.comchemicalbook.com

From an environmental chemistry perspective, the presence of acid dyes like this compound in industrial effluents is a significant concern. The complex aromatic structure of these dyes makes them resistant to degradation. researchpublish.com Research has been conducted on various methods to remove or degrade this compound from wastewater. One study investigated the electrochemical oxidation of this compound using a modified kaolin (B608303) catalyst, demonstrating a potential method for its degradation in industrial wastewater. peacta.org This highlights the ongoing efforts within environmental chemistry to develop effective remediation strategies for dye-contaminated water sources.

Current Research Trajectories and Identified Gaps in this compound Studies

Current research on this compound and similar acid dyes is largely focused on their environmental impact and the development of efficient degradation techniques. Studies have explored methods like electrochemical oxidation and photocatalytic degradation. For instance, research on the electrochemical oxidation of this compound has shown promising results in removing it from simulated wastewater. peacta.org

However, there appear to be gaps in the publicly available research concerning the detailed toxicological profile of this compound. While general concerns about the toxicity of synthetic dyes exist, specific, in-depth studies on the long-term health effects of this compound are not extensively documented in the provided search results. Furthermore, while degradation methods are being explored, research into the byproducts of these degradation processes and their potential toxicity is an area that warrants further investigation. Another potential research gap is the development of more sustainable and eco-friendly synthesis methods for this compound to minimize its environmental footprint from the outset.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 6408-90-8 |

| Molecular Formula | C25H19N4NaO8S2 |

| Molecular Weight | 590.56 g/mol |

| Appearance | Light yellow to dark red powder |

| Solubility | Soluble in water (yellow solution), ethanol; slightly soluble in acetone (B3395972) and toluene |

| Behavior in Strong Acid | Turns purple in strong sulfuric acid |

The data in this table is compiled from multiple sources. worlddyevariety.comchemicalbook.comtaiyo-fc.co.jp

Industrial Applications of this compound

| Industry | Application |

| Textiles | Dyeing and printing of wool, silk, polyamide fibers, and wool blends |

| Leather | Coloring |

| Cosmetics | Soap coloration |

This table summarizes the primary industrial uses of this compound. worlddyevariety.comchemicalbook.com

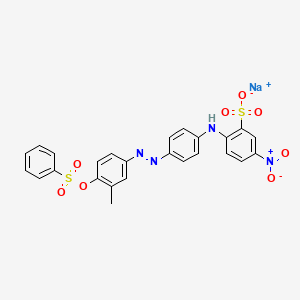

Structure

3D Structure of Parent

Properties

CAS No. |

6408-90-8 |

|---|---|

Molecular Formula |

C25H19N4NaO8S2 |

Molecular Weight |

590.6 g/mol |

IUPAC Name |

sodium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C25H20N4O8S2.Na/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |

InChI Key |

JJOZGUHSYVEZEB-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[Na+] |

Other CAS No. |

6408-90-8 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Acid Yellow 65

Established Reaction Pathways for Acid Yellow 65 Production

The conventional synthesis of this compound follows a multi-step process that begins with specific precursor compounds and proceeds through several key chemical transformations.

Precursor Compounds and Reaction Intermediates in this compound Synthesis

The primary precursor for the synthesis of this compound is 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid. worlddyevariety.com This intermediate is first diazotized and then coupled with o-Cresol. worlddyevariety.com The resulting product undergoes a final esterification step with Benzenesulfonyl chloride to yield the final this compound dye. worlddyevariety.com

A general two-step synthesis for azo dyes involves the conversion of an aromatic amine to a diazonium salt, which then couples with an electron-rich aromatic compound. cuny.edu In the case of this compound, 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid serves as the aromatic amine that is diazotized.

| Precursor/Intermediate | Role in Synthesis |

| 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid | Initial aromatic amine for diazotization |

| o-Cresol | Coupling component |

| Benzenesulfonyl chloride | Esterifying agent for the phenolic hydroxyl group |

| Diazonium salt of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid | Reactive intermediate for azo coupling |

Core Chemical Transformations: Nitration, Reduction, Heterocyclization, and Acylation Steps

The synthesis of this compound is characterized by several fundamental chemical transformations:

Diazotization: The process begins with the diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid. worlddyevariety.com This reaction, typically carried out in an acidic medium at low temperatures with a source of nitrous acid (like sodium nitrite), converts the primary aromatic amine into a diazonium salt. cuny.eduelsevier.es

Azo Coupling: The resulting diazonium salt is then coupled with o-Cresol. worlddyevariety.com This electrophilic substitution reaction forms the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the dye's color. cuny.edu

Esterification (Acylation): The final step involves the esterification of the phenolic hydroxyl group of the coupled product with Benzenesulfonyl chloride. worlddyevariety.com This acylation reaction attaches the benzenesulfonyl group, completing the structure of this compound.

Advanced Synthetic Approaches and Process Optimization in this compound Chemistry

Research into the synthesis of azo dyes continues to explore methods for improving efficiency, yield, and purity, as well as developing novel catalytic systems.

Influence of Reaction Parameters on Synthesis Yield and Purity (e.g., pH, Temperature, Molar Ratios)

The efficiency of azo dye synthesis is highly dependent on the careful control of reaction parameters:

pH: The pH of the reaction medium is critical for both the diazotization and coupling steps. Diazotization is typically performed in a strongly acidic environment. elsevier.es The coupling reaction's pH is also crucial, as it can influence the rate of reaction and the potential for side reactions. acs.org For some azo dye syntheses, the pH is adjusted to be weakly alkaline during coupling. google.com

Temperature: Low temperatures, often between 0-5°C, are essential during diazotization to prevent the decomposition of the unstable diazonium salt. cuny.eduelsevier.es The coupling reaction temperature can also affect the final product, with some syntheses carried out at temperatures between 30-35°C. elsevier.es

Molar Ratios: The stoichiometry of the reactants, including the amine, diazotizing agent, and coupling component, must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities.

Exploration of Novel Catalytic Systems and Reaction Conditions for this compound

While the traditional synthesis of this compound does not heavily rely on catalysis, the broader field of organic synthesis has seen significant advancements in catalytic systems that could be applicable. The development of heterogeneous metal catalysts, for example, offers the potential for more efficient and reusable catalytic processes in various organic transformations. jst.go.jp For instance, palladium and copper complexes immobilized on polymers have shown high activity in coupling reactions. jst.go.jp Furthermore, the use of microwave-assisted synthesis has been explored to accelerate organic reactions, potentially reducing reaction times and improving yields in dye synthesis. scielo.org.mx

Structural Modification and Derivatization Strategies for this compound Analogs

The core structure of this compound can be modified to produce a range of analogs with different properties. Derivatization is a common strategy in analytical chemistry to enhance the detectability of compounds. portalabpg.org.br For example, introducing an ionizable moiety to a molecule can improve its sensitivity in mass spectrometry analysis. researchgate.net

Strategies for creating analogs of this compound could involve:

Varying the Coupling Component: Replacing o-Cresol with other substituted phenols or naphthols would lead to a family of related azo dyes with potentially different shades and fastness properties. The synthesis of various acid dyes has been demonstrated by coupling a diazotized pyrazolone (B3327878) derivative with different phenol (B47542) derivatives. elsevier.es

Modifying the Diazo Component: Altering the substituents on the initial 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid would also result in new dye structures.

Post-Synthetic Modification: The final dye molecule could be further functionalized to introduce new properties. For instance, the introduction of different functional groups could alter the dye's solubility or its affinity for different fibers.

These modifications allow for the fine-tuning of the dye's characteristics, such as its color, lightfastness, and affinity for specific substrates.

Synthesis of Metallized Acid Dye Complexes (e.g., Iron(II) and Copper(II) Complexes)

The synthesis of metallized acid dyes is a multi-step process designed to create stable, colored compounds with enhanced properties for various applications. A common pathway involves the synthesis of an azo dye ligand which is then complexed with a metal ion. While specific methods for this compound are proprietary, a general and illustrative procedure for creating related metallized pyrazolone-based acid dyes involves diazotization, coupling, and subsequent metallization. samipubco.comjchemlett.comscielo.org.mx

The process typically begins with a precursor such as 1-(p-sulphophenyl)-3-methyl-5-pyrazolone. samipubco.comjchemlett.com This starting material undergoes nitrosation, reduction to an amine, diazotization, and finally coupling with a phenol or pyridone derivative to form the acid dye ligand. jchemlett.comelsevier.es

The final step is metallization. The synthesized dye ligand is dissolved in an alkaline solution, and a salt of the desired metal, such as Ferrous Sulfate (FeSO₄·7H₂O) for Iron(II) complexes or Copper Sulfate (CuSO₄·5H₂O) for Copper(II) complexes, is added. samipubco.comscielo.org.mx The reaction mixture is heated, typically between 60-70°C, for several hours to ensure the completion of the complexation. samipubco.comelsevier.essamipubco.com The formation of the metallized dye can be monitored using techniques like Thin Layer Chromatography (TLC). scielo.org.mxsamipubco.com Upon completion, the metallized dye is precipitated by adding an acid like Hydrochloric Acid (HCl), filtered, dried, and purified. samipubco.comscielo.org.mx These tridentate dye ligands typically form complexes with Iron(II) and Copper(II) in a 1:1 or 1:2 metal-to-ligand stoichiometric ratio. jchemlett.comelsevier.es In these complexes, the metal ion is coordinated by atoms in the dye structure, such as oxygen and nitrogen atoms from the diazo linkage, with remaining coordination sites often occupied by water molecules. scielo.org.mxelsevier.es

Table 1: General Conditions for Synthesis of Metallized Acid Dye Complexes

| Step | Reagents & Conditions | Purpose | Source |

|---|---|---|---|

| Nitrosation | NaNO₂, HCl, 0–5°C | Formation of a nitroso intermediate from a precursor like 1-(4-sulphophenyl)3-methyl-2-pyrazolin-5-one. | jchemlett.comelsevier.es |

| Reduction | Zinc, HCl, 100–105°C | Reduction of the nitroso/oxime group to an amino group. | jchemlett.comelsevier.es |

| Diazotization | NaNO₂, HCl, 0–5°C | Conversion of the primary aromatic amine to a diazonium salt. | researchgate.netosf.io |

| Coupling | Phenol or Pyridone derivative, Alkaline pH (8-9) | Formation of the azo dye ligand through electrophilic substitution. | samipubco.com |

| Metallization | FeSO₄·7H₂O or CuSO₄·5H₂O, 65–70°C, 4-5 hours | Formation of the stable metal-dye complex. | samipubco.comscielo.org.mxsamipubco.com |

| Precipitation | HCl | Isolation of the final metallized dye product. | samipubco.comscielo.org.mx |

Chemical Modification for Enhanced Functional Performance in this compound Derivatives

The functional performance of dyes like this compound can be enhanced through chemical modification. These modifications aim to improve properties such as solubility, lightfastness, wash fastness, and affinity for specific substrates. While specific modifications to this compound are not widely published, general principles of chemical modification are well-established in dye chemistry.

One common approach is the introduction of new functional groups onto the dye molecule or the substrate it is applied to. For instance, treating materials with basic compounds like ammonia (B1221849) can introduce nitrogen-containing functional groups, which can enhance the adsorption of negatively charged dyes. mdpi.com Conversely, acid treatment using agents like nitric acid or sulfuric acid can introduce oxygen-containing functionalities such as carboxylic, lactone, and phenolic hydroxyl groups. mdpi.com These modifications can alter the surface charge and hydrophilicity, thereby influencing the dye-substrate interaction. royalsocietypublishing.org

For the dye molecule itself, modifications could involve altering existing functional groups to improve performance. For example, the hydrolysis of ester groups to carboxylate ions can be achieved through treatment with sodium hydroxide (B78521). mdpi.com Such changes can improve the dye's solubility and binding characteristics. Crosslinking is another widely used modification method that can enhance the mechanical and aqueous strength of dye applications. researchgate.net By creating covalent bonds between polymer chains within a substrate, the dye's resistance to environmental factors can be significantly improved. For example, modifying cotton fabrics with cationic polymers can create positive charges on the fiber surface, which then act as sites for ionic bonding with anionic reactive dyes, improving dye exhaustion and fixation without the need for salt. acs.org These general strategies could be applied to create derivatives of this compound with superior functional properties for specific applications.

Comprehensive Characterization Techniques for Synthesized this compound

A suite of analytical techniques is essential for the structural confirmation and purity assessment of synthesized dyes like this compound and its derivatives. These methods provide detailed information on the molecular structure, functional groups, and composition of the compounds.

Spectroscopic techniques are fundamental tools for the characterization of dyes.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the dye molecule and confirm its color properties. The unmetallized acid dye ligands exhibit a characteristic maximum absorption wavelength (λmax) in the visible region. elsevier.es Upon metallization, a shift in λmax is typically observed. This shift can be either a bathochromic shift (to a longer wavelength) or a hypsochromic shift (to a shorter wavelength), depending on the metal and the ligand structure. jchemlett.comelsevier.es For example, the metallization of an orange pyrazolone-based dye (λmax 460 nm) with iron resulted in an olive-brown complex with a λmax of 490 nm, indicating a bathochromic shift. elsevier.es This change confirms the formation of the metal complex.

Table 2: Example UV-Visible Spectral Data for an Acid Dye and its Metal Complexes

| Compound | Color | λmax (nm) | Shift (nm) | Source |

|---|---|---|---|---|

| Unmetallized Dye (6a) | Orange | 460 | - | elsevier.es |

| Iron(II) Complex (7a) | Olive Brown | 490 | +30 (Bathochromic) | elsevier.es |

| Unmetallized Dye (6d) | Yellowish Orange | 520 | - | elsevier.es |

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the dye molecule. The FTIR spectra of acid dyes and their metal complexes show characteristic absorption bands corresponding to various stretching and bending vibrations. jchemlett.comelsevier.es Key peaks include those for O-H (hydroxyl), C=O (carbonyl), N=N (azo), and S=O (sulfonic acid) groups. jchemlett.comosf.io The formation of a metal complex can be confirmed by the appearance of a new band at a lower frequency (e.g., around 771 cm⁻¹), which is attributed to the O-M (oxygen-metal) bond. jchemlett.com

Table 3: Characteristic FTIR Absorption Bands for Metallized Acid Dyes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 3634 | O–H stretching | Hydroxyl | jchemlett.com |

| 1712 | C=O stretching | Carbonyl | jchemlett.com |

| 1527 | N=N stretching | Azo | jchemlett.com |

| 1303 | S=O stretching | Sulfonic Acid | jchemlett.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure and the connectivity of atoms. In ¹H NMR spectra of pyrazolone-based dyes, signals for aromatic protons and methyl groups can be clearly identified. elsevier.esosf.io For instance, a singlet signal around 2.20 ppm is characteristic of the methyl group on the pyrazolone ring. elsevier.esosf.io The ¹³C NMR spectrum provides data for the different carbon nuclei in the molecule. elsevier.esosf.io These NMR techniques are crucial for confirming the successful synthesis of the intended dye structure. scielo.org.mx

Chromatographic methods are essential for separating components in a mixture and assessing the purity of the synthesized dyes. When coupled with mass spectrometry, they provide powerful tools for identification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and analysis of synthetic dyes. unl.ptmdpi.com HPLC systems, often equipped with a Diode Array Detector (DAD) or UV-Vis detector, can separate a dye from its precursors, byproducts, and degradation products. unl.pt The use of a single HPLC system compatible with mass spectrometry is advantageous for comprehensive analysis. unl.pt Comprehensive two-dimensional liquid chromatography (LC×LC) offers even greater separation power for complex dye mixtures, often using different separation mechanisms in each dimension, such as anion-exchange and reversed-phase. nih.govacs.org

Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is fundamental for the characterization of dyes. unl.pt Techniques like Electrospray Ionization (ESI) are used to generate ions from the dye molecules, which are then analyzed to determine their mass-to-charge ratio (m/z). researchgate.net This allows for the confirmation of the molecular weight of the synthesized compound. samipubco.com Tandem mass spectrometry (MS/MS) involves fragmenting the initial ion and analyzing the resulting fragments to gain detailed structural information. unl.ptmdpi.com This is invaluable for identifying unknown dyes or confirming the structure of newly synthesized ones. jwent.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, often for the analysis of more volatile precursors or for the characterization of dye degradation products. mdpi.comafjbs.com For non-volatile dyes, derivatization techniques may be required to make them suitable for GC-MS analysis. mdpi.com

Table 4: Analytical Techniques for Dye Characterization

| Technique | Application | Information Obtained | Source |

|---|---|---|---|

| HPLC-DAD | Separation and quantification | Purity, retention time, UV-Vis spectrum of components. | unl.pt |

| LC-MS/MS | Identification and structural analysis | Molecular weight, molecular formula, structural fragments. | mdpi.comresearchgate.netjwent.net |

| GC-MS | Analysis of volatile components/degradation products | Identification of smaller molecules formed during synthesis or degradation. | mdpi.comafjbs.com |

Applications of Acid Yellow 65 in Material Science and Diverse Industrial Sectors

Advanced Textile and Fiber Dyeing Applications of Acid Yellow 65

This compound is extensively used in the textile industry for dyeing a variety of natural and synthetic fibers. Its performance and dyeing mechanisms are tailored to the specific chemical nature of the fiber being treated.

Dyeing Mechanisms and Performance on Polyester (B1180765) and Other Synthetic Fibers

While acid dyes are not the primary choice for polyester due to its hydrophobic nature and compact structure, modifications to the dyeing process or the fiber itself can facilitate the use of dyes like this compound. researchgate.netgoogle.com Typically, polyester is dyed with disperse dyes, which are non-ionic and can penetrate the fiber at high temperatures. researchgate.netscirp.org However, processes have been developed to impart affinity for acid dyes to polyester materials. google.com This involves treating the polyester with organic nitrogen compounds to introduce sites that can interact with the anionic groups of the acid dye. google.com The dyeing of synthetic fibers like polyester involves the diffusion of the dye into the fiber, a process influenced by pH, temperature, and auxiliary agents. scirp.org

Application on Natural Fibers (Wool, Silk) and Polyamide-Based Blended Fabrics

This compound finds its primary application in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon. worlddyevariety.comdyespigments.net The dyeing mechanism on these fibers is based on ionic bonding. Under acidic conditions, the amino groups in the protein and polyamide fibers become protonated, creating cationic sites. mdpi.com The anionic sulfonate groups of the this compound molecule are then attracted to these sites, forming strong salt linkages. mdpi.comyobaiindustries.in This interaction is a key factor in the dye's substantivity and fastness on these materials. britannica.com

The dye is typically applied in a dye bath with an acidic pH, which can be achieved using acids like acetic acid or formic acid. dyespigments.netatamanchemicals.com It is suitable for dyeing loose stock, yarns, and fabrics, and can also be used for direct printing on wool and silk. worlddyevariety.comdyespigments.net For polyamide and wool blended fabrics, this compound is also a viable option, offering good color yield. worlddyevariety.comtextile-dyes.co.uk

Evaluation of Dyeing Performance Parameters and Dye-Substrate Interactions (e.g., Exhaustion, Fixation)

The effectiveness of the dyeing process is evaluated by parameters such as exhaustion and fixation. Exhaustion refers to the percentage of dye that moves from the dye bath onto the fiber, while fixation is the portion of the exhausted dye that becomes permanently attached to the fiber. sia-toolbox.net For acid dyes on nylon, exhaustion rates can be between 80% and 99%, with fixation rates ranging from 80% to 95%. sia-toolbox.net

| Parameter | Description | Typical Range for Acid Dyes on Polyamide/Wool |

| Exhaustion | The percentage of dye that is transferred from the dye bath to the fiber. sia-toolbox.net | 80-99% sia-toolbox.net |

| Fixation | The percentage of the exhausted dye that is permanently bound to the fiber. sia-toolbox.net | 80-95% sia-toolbox.net |

| Dyeing Temperature | The temperature at which the dyeing process is carried out. | 60-85°C santelindustries.comresearchgate.net |

| Dye Bath pH | The acidity or alkalinity of the dye bath. | Acidic (e.g., using acetic or formic acid) dyespigments.netatamanchemicals.com |

Non-Textile Industrial Applications of this compound Beyond Traditional Dyeing

The utility of this compound extends beyond textiles into other industrial sectors where permanent and vibrant yellow coloration is required.

Utilization in Leather and Pigmentary Formulations

This compound is used for dyeing leather. worlddyevariety.comdyespigments.net Acid dyes are particularly suitable for leather because their molecular structure allows for good penetration into the material. yobaiindustries.in The dyeing process for leather also relies on acidic conditions to facilitate the ionic bonding between the dye and the protein fibers (collagen) in the leather. yobaiindustries.inelsevier.es This results in good fastness properties. elsevier.es

In its pigment form, often referred to as Pigment Yellow 65, the compound is used in various formulations. zeyachem.netatamanchemicals.com Pigments are different from dyes in that they are insoluble particles that are dispersed in a medium rather than being dissolved.

Integration into Paints, Inks, and Plastic Matrices

As Pigment Yellow 65, this compound is widely used in the manufacturing of paints, inks, and for coloring plastics. zeyachem.netatamanchemicals.comsypigment.com It is valued for its bright, reddish-yellow shade, good lightfastness, and resistance to chemicals. zeyachem.netprecisechem.comhermetachem.com

Paints and Coatings: It is recommended for use in industrial coatings, architectural paints, and water-based decorative paints. zeyachem.netatamanchemicals.comprecisechem.com It is also a cost-effective option for water-based traffic marking paints due to its good lightfastness and resistance to water, acid, and alkali. ulprospector.com

Inks: While its lower color strength compared to some other yellow pigments can be a limitation, it is used in the coloring of certain types of inks, particularly water-based inks. atamanchemicals.comsypigment.com

Plastics: The pigment can be incorporated into plastic matrices to provide coloration. ethernet.edu.etkompozit.org.tr However, its heat stability can be a limiting factor in some high-temperature plastic processing applications.

The performance of Pigment Yellow 65 in these applications depends on its physical properties, such as particle size and specific surface area, which can influence its hiding power and dispersibility. honorpigment.com

| Application | Form | Key Properties |

| Leather Dyeing | Acid Dye worlddyevariety.com | Good penetration, ionic bonding with collagen. yobaiindustries.in |

| Paints & Coatings | Pigment zeyachem.net | Good lightfastness, weather resistance, chemical stability. zeyachem.netatamanchemicals.com |

| Inks | Pigment atamanchemicals.com | Good dispersion, suitable for water-based inks. zeyachem.netatamanchemicals.com |

| Plastics | Pigment sypigment.com | Provides coloration to plastic matrices. ethernet.edu.etkompozit.org.tr |

Investigation of Emerging Applications in Organic Electronic Devices

The field of organic electronics is predicated on the use of carbon-based materials as the active components in electronic and optoelectronic devices, offering potential advantages like low-cost manufacturing and mechanical flexibility. sigmaaldrich.commdpi.com Researchers are actively exploring a wide array of organic compounds, including dyes and pigments, for their potential as organic semiconductors (OSCs). mdpi.comacs.org These materials are of interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their unique electronic and optical properties, which arise from their molecular structure. mdpi.comresearchgate.net

Organic pigments, including those from the azo class, have been identified as potential candidates for these applications. acs.orgnih.gov The performance of these materials is linked to their ability to absorb or emit light and transport electrical charge. researchgate.net For instance, studies on natural dyes like curcumin (B1669340) and indigo (B80030) have been conducted to characterize their electronic bandgaps and potential for use in organic solar cells. rsc.org Similarly, certain hydrogen-bonded pigments like quinacridone (B94251) have shown promise for applications in photodetection. acs.org

This compound, a monoazo pigment, possesses properties that place it within the broad category of materials of interest for organic electronics. A key characteristic of some related pigments is solid-state fluorescence, a phenomenon crucial for optoelectronic applications. While extensive research specifically detailing the integration of this compound into functional organic electronic devices is not yet widely published, its defined chemical structure and class as an organic dye make it a potential candidate for future investigation in this emerging field. The exploration of such commercial pigments could offer a pathway to developing new, cost-effective materials for next-generation electronics. acs.org

Analytical and Traceability Applications of this compound in Chemical Research

Beyond its primary function as a colorant, the distinct properties of this compound lend themselves to potential roles in chemical analysis and process monitoring.

Role as a Standard Pigment in Colorimetric Analysis

Colorimetric analysis is a widely used technique to quantify the color of a substance by measuring its absorbance of specific wavelengths of light. researchgate.netresearchgate.net In industrial settings, particularly in the manufacturing of paints, inks, and textiles, maintaining color consistency is critical. This is often achieved by comparing production batches to a reference standard using a colorimeter, which quantifies color in a defined color space like CIE Lab*. researchgate.netimeko.org

For a substance to serve as a reliable color standard, it must have a consistent, reproducible composition and color. nih.gov While some organic pigments are sold specifically as certified analytical standards, commercial pigments like this compound can function as an effective de facto or working standard in quality control processes. With its defined chemical formula, C₂₅H₁₉N₄NaO₈S₂, this compound provides a stable benchmark. taiyo-fc.co.jp Manufacturers can use a master batch of the pigment as a standard against which all subsequent batches are measured to ensure they fall within acceptable color tolerances. This application is crucial for ensuring product uniformity in industries where color is a key attribute.

| Research Finding / Property | Relevance to Application as a Standard |

| Defined Chemical Structure | Ensures consistency and reproducibility of the pigment's properties. taiyo-fc.co.jp |

| Use in Colorimetric Analysis | The color of yellow pigments is routinely quantified using the CIE Lab* system, allowing for precise comparison to a standard. researchgate.netimeko.org |

| Industrial Quality Control | Pigments are used as references to ensure batch-to-batch color consistency in paints, inks, and plastics. imeko.org |

Application as a Tracer in Mechanistic Chemical Reactions

A chemical tracer is a substance added in small quantities to a system to monitor the flow of materials or to elucidate the pathway of a chemical reaction. uis.no In mechanistic studies, tracers, which are often isotopically labeled, allow chemists to follow the transformation of specific atoms or functional groups through a complex reaction sequence. copernicus.org

In other fields, such as hydrology and the oil industry, brightly colored and fluorescent dyes are frequently used as tracers to track the movement of water and other fluids through large, complex systems. epa.govcoloradogeologicalsurvey.org Dyes are chosen for this purpose because their intense color allows for easy detection at very low concentrations. google.com For example, a variety of acid dyes have been identified as suitable tracers for monitoring fluids in oil and gas production. google.com

However, the application of a dye as a tracer in a mechanistic chemical study is distinct from its use as a bulk flow tracer. For mechanistic work, the tracer must not only be detectable but ideally should not interfere with the reaction kinetics or pathways. While this compound possesses a strong chromophore (the part of the molecule responsible for color), its application specifically for the purpose of investigating detailed chemical reaction mechanisms is not a documented use in the available scientific literature. Its primary role remains that of a colorant.

Environmental Distribution and Ecological Impact of Acid Yellow 65

Environmental Persistence and Transport Mechanisms of Acid Yellow 65

The persistence and movement of this compound in the environment are largely dictated by its chemical properties and interactions with different environmental compartments. itrcweb.org Azo acid dyes, including this compound, are recognized for their high environmental persistence. epa.gov

Upon release into aquatic environments, the fate of this compound is influenced by several factors. As a class of compounds, Azo Acid Dyes are generally soluble in water, with solubilities often exceeding 1 g/L. canada.ca This high solubility suggests that when released into water, these dyes are likely to remain within the water column for extended periods. canada.ca

The transport of pollutants within the water column is influenced by physical processes such as currents and stratification. researchgate.net For instance, in stratified water bodies, the presence of a halocline (a sharp salinity gradient) can act as a barrier, affecting the vertical distribution of substances. gov.bc.ca While specific studies on this compound's water column dynamics are limited, the general behavior of soluble dyes indicates a potential for widespread distribution from the point of discharge.

Available data, both experimental and modeled, indicate that Azo Acid Dyes are likely to persist in water. canada.ca However, under anaerobic conditions, such as those found in anoxic sediment layers, there is potential for the azo bond to be cleaved, leading to the formation of aromatic amines. canada.ca

While Azo Acid Dyes are hydrophilic, they are expected to eventually partition to suspended solids, sediments, or soil particles. canada.ca This process, known as sorption, is driven by electrostatic interactions between the dye molecules and the solid media. canada.camdpi.com The extent of sorption is influenced by various factors, including the pH, ionic strength, temperature, and organic matter content of the sediment or soil. mdpi.comcopernicus.org

The solid/liquid partition coefficient (Kd) is a key parameter used to quantify the extent of a substance's partitioning between solid and liquid phases. skb.com Generally, finer particles like silt, clay, and organic matter exhibit a greater capacity for sorption due to their larger surface area-to-volume ratio. mdpi.com For some organic compounds, a strong correlation exists between the organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-water partition coefficient (Kow), which can be used to predict sorption behavior. researchgate.net

The pH of the surrounding medium plays a crucial role in the sorption of acid dyes. iwaponline.com For instance, the removal efficiency of Acid Yellow 17, another acid dye, was found to be highest at a low pH, where the adsorbent surface was highly protonated, facilitating electrostatic interaction with the anionic dye. iwaponline.com This suggests that the mobility and distribution of this compound in soil and sediment are significantly dependent on local environmental conditions.

Table 1: Factors Influencing Sorption of Dyes in the Environment

| Factor | Influence on Sorption | Reference |

|---|---|---|

| pH | Affects the surface charge of sorbents and the ionization of the dye, influencing electrostatic interactions. | mdpi.comiwaponline.com |

| Ionic Strength | Can impact the electrical double layer at the sorbent surface, affecting sorption. | mdpi.com |

| Temperature | Can influence the kinetics and thermodynamics of the sorption process. | mdpi.com |

| Organic Matter | High organic carbon content generally enhances sorption capacity. | mdpi.comresearchgate.net |

| Particle Size | Finer particles like clay and silt have a larger surface area, leading to greater sorption. | mdpi.com |

Fate and Distribution in Aqueous Environments: Water Column Dynamics

Ecotoxicological Implications of Acid Dyes, Including this compound, in Aquatic Ecosystems

The release of acid dyes into aquatic environments can have several ecotoxicological consequences, affecting various trophic levels from primary producers to higher organisms. researchgate.net

The presence of dyes in water bodies can significantly impact photosynthetic activity. By increasing the turbidity of the water, dyes reduce light penetration, which is essential for photosynthesis by aquatic plants and algae. gov.bc.cascbt.com This shading effect can inhibit the growth and productivity of these primary producers, which form the base of the aquatic food web. scbt.comresearchgate.net The inhibition of photosynthesis can be as high as 50% due to this light-limiting effect. scbt.com

Furthermore, the degradation of dyes and other organic pollutants in water consumes dissolved oxygen (DO), a critical component for the survival of most aquatic organisms. iccontrols.comwateractionvolunteers.org The high organic load from dye-containing effluents can lead to the depletion of DO, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions. rbciamb.com.br This reduction in DO can cause significant stress and even mortality in fish and other aquatic life. fisheriesjournal.com The combination of reduced photosynthesis (which produces oxygen) and increased oxygen consumption during decomposition can severely alter the oxygen budget of a water body. gov.bc.ca

Bioconcentration refers to the accumulation of a chemical from water, while bioaccumulation includes all routes of exposure, including food. europa.euecetoc.org The potential for a chemical to bioconcentrate is often related to its lipophilicity, commonly expressed as the octanol-water partition coefficient (Kow). agr.hrsfu.ca

For Azo Acid Dyes, their hydrophilic nature generally suggests a low potential for bioconcentration in aquatic organisms. nih.gov However, the assessment is not always straightforward. While the parent dye molecule may have low bioaccumulation potential, its degradation products, such as aromatic amines, could have different properties and toxicological profiles. canada.ca

Studies on specific acid dyes have shown varying results. For example, research on tartrazine (B75150) (Acid Yellow 23) indicated toxic effects on the fish species Danio rerio at certain concentrations. rbciamb.com.brrbciamb.com.br It is important to note that even if a substance itself doesn't bioaccumulate to a large extent, it can still exert toxic effects. ecetoc.org The U.S. Environmental Protection Agency (EPA) has noted that Pigment Yellow 65 (a related but different compound) exhibits high environmental persistence and has flagged it for aquatic toxicity. epa.gov

Table 2: Key Ecotoxicological Concepts

| Term | Definition | Reference |

|---|---|---|

| Bioconcentration | The accumulation of a substance from water into an organism. | europa.eusfu.ca |

| Bioaccumulation | The accumulation of a substance from all environmental sources, including water and food. | europa.euecetoc.org |

| Biomagnification | The increasing concentration of a substance in organisms at successively higher levels in a food chain. | ecetoc.org |

| Photosynthesis | The process used by plants and other organisms to convert light energy into chemical energy, producing oxygen as a byproduct. | wateractionvolunteers.org |

| Dissolved Oxygen (DO) | The amount of oxygen present in water, essential for the respiration of most aquatic organisms. | iccontrols.comwateractionvolunteers.org |

Advanced Strategies for Acid Yellow 65 Remediation and Effluent Treatment

Adsorption-Based Removal Methodologies for Acid Yellow 65

Adsorption is a widely used technique for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. iwaponline.comnih.gov This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.

Engineered activated carbons are highly effective adsorbents for dye removal because of their large surface area and porous structure. rsc.org Different forms of activated carbon, including granular, biochar, and chemically modified versions, have been investigated for the removal of acidic dyes.

Granular Activated Carbon (GAC): Studies have demonstrated the potential of GAC to adsorb acid yellow dyes from aqueous solutions. scirp.orgscirp.org The effectiveness of GAC is influenced by factors such as the initial dye concentration and the pH of the solution. scirp.orgscirp.org For instance, one study found that a specific type of GAC (C1) showed high adsorption of Acid Yellow RR, exceeding 70%. scirp.org

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is considered a cost-effective and environmentally friendly adsorbent. iwaponline.comnih.gov For example, activated bone char, derived from animal bones, has shown a high potential for removing Acid Yellow 17, achieving a maximum removal efficiency of 91.43% under optimal conditions. iwaponline.com The activation process, often involving agents like phosphoric acid, enhances the material's adsorptive properties. iwaponline.comjmaterenvironsci.com

Chemically Modified Carbons: The surface of activated carbon can be chemically modified to enhance its adsorption capacity for specific pollutants. Thermal air oxidation, for example, can introduce oxygenated functional groups on the surface of activated carbon, significantly increasing its ability to adsorb dyes like methylene (B1212753) blue. rsc.org

Inorganic sorbents offer an alternative to carbon-based materials for dye adsorption.

Sepiolite (B1149698): Natural sepiolite has been studied for the removal of acid dyes. Its adsorption capacity can be enhanced through chemical modification. The removal of Acid Yellow 99 by natural and modified sepiolite was found to follow a pseudo-second-order kinetic model, with a maximum adsorption capacity calculated to be 3.43 × 10−3 mol g−1 at 25°C. inderscience.com

Organobentonite/Alginate Hydrogel Composites: Composite materials, such as organobentonite encapsulated in an alginate matrix, have been developed for the removal of anionic dyes like Acid Yellow 23. researchgate.netx-mol.net These hydrogel beads have shown effectiveness in fixed-bed column systems. researchgate.netmdpi.com The incorporation of organoclay into the alginate hydrogel enhances the adsorption capacity for pollutants. researchgate.netpreprints.orgnih.gov

To understand the mechanism of adsorption, experimental data are often analyzed using various isotherm and kinetic models. iwaponline.comrsc.org

Isotherm Models: The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. iwaponline.comscirp.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. iwaponline.comscirp.orgresearchgate.net Studies on Acid Yellow dyes have shown that the adsorption data can fit well with the Langmuir isotherm, indicating a homogeneous adsorption process. iwaponline.comrsc.org

Kinetic Models: Pseudo-first-order, pseudo-second-order, and intraparticle diffusion models are used to analyze the kinetics of adsorption. rsc.orgresearchgate.net The pseudo-second-order model has been frequently found to best describe the adsorption of acid dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption. iwaponline.cominderscience.comrsc.orgmdpi.com The intraparticle diffusion model helps to identify the diffusion mechanism, where a linear plot of uptake versus the square root of time suggests that intraparticle diffusion is involved in the adsorption process. inderscience.comunesp.brijcce.ac.ir

Table 1: Adsorption Model Parameters for Acid Dyes

| Adsorbent | Dye | Isotherm Model | Kinetic Model | Reference |

|---|---|---|---|---|

| Activated Bone Char | Acid Yellow 17 | Langmuir (R²=0.9245) | Pseudo-Second-Order (R²=0.9967) | iwaponline.com |

| DEDMA-sepiolite | Acid Yellow 99 | Langmuir, Freundlich | Pseudo-Second-Order | inderscience.com |

| CF-HBPN-II | Isolan Black 2S-LD | Langmuir | Pseudo-Second-Order | rsc.org |

| Granular Activated Carbon (C1) | Acid Yellow RR | Freundlich (K_F=2.21, n=2.07) | - | researchgate.net |

| Granular Activated Carbon (C2) | Acid Yellow RR | Freundlich (K_F=2.099, n=2.765 at pH 3.55) | - | researchgate.net |

The efficiency of the adsorption process is significantly affected by various environmental factors.

pH: The pH of the solution is a critical parameter influencing the surface charge of the adsorbent and the ionization of the dye molecule. iwaponline.comhilarispublisher.com For anionic dyes like this compound, a lower pH is generally more favorable for adsorption. iwaponline.comscirp.org At acidic pH, the adsorbent surface becomes more positively charged, enhancing the electrostatic attraction with the anionic dye molecules. iwaponline.comscirp.org For example, the removal of Acid Yellow 17 on activated bone char was highest at pH 2. iwaponline.com Similarly, the adsorption of Acid Yellow RR on granular activated carbon was significantly higher in acidic conditions compared to alkaline conditions. scirp.orgscirp.org

Initial Concentration: The initial dye concentration affects the adsorption capacity. iwaponline.comscirp.org Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial concentration until the saturation of available active sites. scirp.org However, the percentage of dye removal may decrease as the initial concentration increases. scirp.orgresearchgate.net

Temperature: Temperature can influence the adsorption process in various ways. An increase in temperature can enhance the mobility of dye molecules and the rate of intraparticle diffusion, leading to higher adsorption capacity. rsc.orgredalyc.org However, for some systems, adsorption is an exothermic process, and an increase in temperature can lead to a decrease in adsorption capacity. nih.gov For instance, the adsorption of an acid dye on modified collagen fibers increased with temperature up to 50°C and then declined. rsc.org

Ionic Strength: The presence of salts in the wastewater can affect the adsorption process. An increase in ionic strength can either enhance or decrease the adsorption of dyes depending on the specific adsorbent and dye. In some cases, increasing ionic strength has been shown to increase the adsorbed amount of acid yellow dyes. researchgate.net

The economic viability of an adsorption process is greatly enhanced if the adsorbent can be regenerated and reused for multiple cycles. nih.govmdpi.com

Regeneration Methods: Common regeneration techniques include chemical treatment, thermal methods, and advanced oxidation processes. nih.govmdpi.com Chemical regeneration often involves using acids, bases, or organic solvents to desorb the dye from the adsorbent. mdpi.com For example, a 0.5 M NaOH solution was used to regenerate an organobentonite/alginate hydrogel bed. researchgate.net For spent activated carbon, eluents like HCl have been used for regeneration. iwaponline.com

Reusability: Studies have shown that many adsorbents can be reused for several cycles with only a slight decrease in their adsorption efficiency. rsc.orgmdpi.com For example, a modified activated carbon could be reused at least three times for the adsorption of methylene blue. rsc.org The ability to be regenerated and reused makes the adsorption process more cost-effective and sustainable. mdpi.comajchem-a.com

Influence of Environmental Variables on Adsorption Efficiency (pH, Initial Concentration, Temperature, Ionic Strength)

Oxidative Degradation Processes for this compound Decontamination

Oxidative degradation processes, particularly Advanced Oxidation Processes (AOPs), are powerful methods for the complete destruction of organic pollutants like this compound. mdpi.comresearchgate.net These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. mdpi.comresearchgate.net

AOPs encompass various technologies, including:

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. mdpi.comresearchgate.net The process can be enhanced by UV light (photo-Fenton).

UV/H₂O₂: This process utilizes UV radiation to cleave hydrogen peroxide molecules, generating hydroxyl radicals. mdpi.comresearchgate.netresearchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. nih.gov

Photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.netcore.ac.uk

Studies have shown that AOPs can effectively degrade azo dyes like Acid Yellow 17. researchgate.net For example, a combination of H₂O₂, zero-valent iron (ZVI), and persulfate (PS) achieved nearly 100% removal of an acid dye, with about 65% mineralization. researchgate.net The effectiveness of these processes depends on factors like pH, oxidant concentration, and reaction time. researchgate.netcore.ac.uk AOPs can also be used in conjunction with adsorption for the regeneration of spent adsorbents. nih.gov

Photocatalytic Degradation Technologies

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon irradiation with light of a suitable wavelength. These ROS, particularly hydroxyl radicals (•OH), are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants, including this compound. acs.org

A variety of semiconductor materials have been investigated for the photocatalytic degradation of dyes. Titanium dioxide (TiO₂) is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. sciopen.comscielo.org.ar Zinc oxide (ZnO) has also been recognized as a suitable alternative to TiO₂, exhibiting similar photodegradation mechanisms. sciopen.comscielo.org.arscispace.com

The photocatalytic process is initiated when the semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs (e⁻/h⁺). acs.org These charge carriers can then react with water and oxygen to produce reactive species like hydroxyl radicals and superoxide (B77818) radicals, which subsequently attack the dye molecules. acs.org

To enhance the photocatalytic efficiency, particularly under visible light, modifications such as doping with metal or non-metal elements have been explored. For instance, doping TiO₂ with vanadium (V-doped TiO₂) can alter its electronic properties and improve its performance. Similarly, the use of composite materials, such as those combining TiO₂ with copper oxide (CuO) and hydroxyapatite (B223615) (HA), has shown synergistic effects of adsorption and photocatalysis in dye degradation. researchgate.net Silver phosphate (B84403) (Ag₃PO₄) has also been investigated as a visible-light-driven photocatalyst for the degradation of organic dyes.

Here is a table summarizing the application of various semiconductor photocatalysts for dye degradation:

| Photocatalyst | Target Dye(s) | Light Source | Key Findings |

| TiO₂ | Reactive Yellow, Methylene Blue, Acid Orange 7, Acid Red 14 | UV, Sunlight | High degradation efficiency, influenced by operational parameters. sciopen.comresearchgate.net |

| ZnO | Methyl Orange, Acid Yellow 36 | UV | Effective alternative to TiO₂, with degradation efficiency dependent on pH and catalyst loading. acs.orgscispace.comjmaterenvironsci.com |

| V-doped TiO₂ | Not specific to this compound in provided context | Not specified | Doping can enhance photocatalytic activity. |

| Ag₃PO₄ | Not specific to this compound in provided context | Visible Light | Effective for degradation of organic dyes under visible light. |

| TiO₂-W | Textile Effluent | UV | 71.5% degradation efficiency under optimal conditions. jmaterenvironsci.com |

| ZnO-Al | Textile Effluent | UV | 77% degradation efficiency under optimal conditions. scispace.com |

| TiO₂-CuO-HA | Acid Yellow 36 | Not specified | Synergistic effect of adsorption and photocatalysis. researchgate.net |

The efficiency of photocatalytic degradation is significantly influenced by several operational parameters:

Catalyst Loading: The concentration of the photocatalyst plays a crucial role. An increase in catalyst loading generally increases the number of active sites available for dye adsorption and photocatalysis, leading to a higher degradation rate. jmaterenvironsci.com However, beyond an optimal concentration, the turbidity of the solution increases, which can scatter the light and reduce its penetration, thereby decreasing the degradation efficiency. scielo.org.arjmaterenvironsci.com For example, in the degradation of a textile effluent using a TiO₂-W photocatalyst, the best degradation was observed at a catalyst dose of 2.0 g/L. jmaterenvironsci.com

pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the dye molecule, which in turn influences the adsorption of the dye onto the catalyst surface. acs.org For many azo dyes, acidic conditions are favorable for degradation. For instance, the highest decolorization rates for Reactive Yellow dye using TiO₂/UV were observed at a pH range between 3 and 7. researchgate.net

The following table details the impact of operational parameters on photocatalytic degradation:

| Parameter | Effect on Degradation Efficiency | Optimal Conditions/Observations |

| Catalyst Loading | Increases to an optimum, then decreases | Optimal loading for TiO₂-W was 2.0 g/L for textile effluent. jmaterenvironsci.com |

| pH | Affects surface charge and dye adsorption | Highest decolorization of Reactive Yellow with TiO₂ at pH 3-7. researchgate.net |

| Oxidant (H₂O₂) Concentration | Increases to an optimum, then decreases | High levels can scavenge hydroxyl radicals. researchgate.net |

| Initial Dye Concentration | Higher concentration generally leads to lower degradation rate | Increased dye molecules compete for a limited number of active sites. researchgate.netresearchgate.net |

| Light Intensity | Higher intensity generally increases degradation rate | Increased photon flux leads to more electron-hole pair generation. |

The photocatalytic degradation of organic dyes often follows pseudo-first-order kinetics. researchgate.netacs.org The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of reactions occurring at a solid-liquid interface. scispace.comjmaterenvironsci.com

The primary degradation mechanism involves the generation of highly reactive hydroxyl radicals (•OH). acs.org When the semiconductor photocatalyst is irradiated, electrons are excited to the conduction band, leaving holes in the valence band. acs.org These holes can react with water or hydroxide (B78521) ions to form •OH radicals. acs.org The electrons in the conduction band can react with dissolved oxygen to form superoxide radicals (O₂⁻•), which can further lead to the formation of more •OH radicals. acs.org These powerful radicals then attack the chromophoric groups of the dye molecule, leading to its decolorization and eventual mineralization. acs.org One-electron oxidation pathways are also involved in the degradation process. scirp.org

Influence of Operational Parameters on Degradation Efficiency (Catalyst Loading, pH, Oxidant Concentration)

Electrochemical Oxidation (Electrocoagulation)

Electrochemical oxidation, particularly electrocoagulation (EC), is another effective method for treating wastewater containing dyes like this compound. unesp.br In this process, a sacrificial anode (typically iron or aluminum) generates coagulant species in situ through electrolytic dissolution. unesp.brscirp.org These metal ions then form metal hydroxides that can remove pollutants through coagulation and flocculation. researchgate.netbioline.org.br

The choice of electrode material is a critical factor in the efficiency of the electrocoagulation process. Iron (Fe) and aluminum (Al) are the most commonly used materials for sacrificial anodes due to their low cost, availability, and effectiveness. scirp.orgmdpi.com

Iron Electrodes: When iron electrodes are used, Fe²⁺ ions are generated at the anode. These can be oxidized to Fe³⁺, which then form various iron hydroxide species depending on the pH. Fe(OH)₃ is a key coagulant that removes dye molecules through adsorption and precipitation. researchgate.net

Aluminum Electrodes: With aluminum electrodes, Al³⁺ ions are produced at the anode. scielo.org.mx These ions hydrolyze to form aluminum hydroxides, which are excellent coagulants for removing dyes. scirp.org In some studies, aluminum electrodes have shown superior performance compared to iron electrodes for color and COD removal. scirp.org

The configuration of the electrodes, such as the interelectrode distance, also impacts the process efficiency.

The performance of the electrocoagulation process is highly dependent on several key electrolysis parameters:

Current Density: This is a crucial parameter that determines the rate of coagulant generation and bubble production. researchgate.net An increase in current density generally enhances the removal efficiency up to an optimal point. researchgate.netbioline.org.br For instance, in the treatment of Acid Yellow 36, increasing the current density to 127.8 A/m² improved color removal. researchgate.netbioline.org.br However, higher current densities also lead to higher energy consumption. mdpi.com

Treatment Time: The duration of electrolysis directly affects the amount of coagulant produced and the contact time between the pollutants and the coagulant flocs. Longer treatment times generally result in higher removal efficiencies until a point of saturation is reached. researchgate.net For Acid Yellow 36, an optimum electrolysis time of 6 minutes was reported under specific conditions. researchgate.netbioline.org.br

Interelectrode Distance: The distance between the electrodes influences the electrical resistance and mass transfer within the electrochemical cell. A smaller interelectrode distance can reduce energy consumption, but if it is too small, it can hinder the circulation of the electrolyte. eeer.org An optimal distance needs to be determined for each specific system. For the removal of Reactive Yellow 14, an interelectrode distance of 1 cm was found to be optimal.

The following table summarizes the influence of electrolysis parameters on electrocoagulation:

| Parameter | Effect on Removal Efficiency | Optimal Conditions/Observations |

| Current Density | Increases removal efficiency up to an optimum | For Acid Yellow 36, optimum was 127.8 A/m². researchgate.netbioline.org.br |

| Treatment Time | Increases removal efficiency up to a plateau | For Acid Yellow 36, optimum was 6 minutes. researchgate.netbioline.org.br |

| Interelectrode Distance | Affects energy consumption and mass transfer | Optimal distance for Reactive Yellow 14 was 1 cm. |

| pH | Influences the formation and nature of metal hydroxides | Optimum pH for Acid Yellow 36 removal was 8. researchgate.netbioline.org.br |

| Initial Dye Concentration | Higher concentration can decrease removal efficiency at constant conditions | The amount of generated flocs may be insufficient for a higher number of dye molecules. researchgate.netbioline.org.br |

Mechanisms of Pollutant Removal in Electrocoagulation (Floc Formation, Adsorption onto Flocs, Precipitation)

Electrocoagulation (EC) is an electrochemical process that removes pollutants from wastewater by generating coagulants in-situ through the electro-dissolution of sacrificial anodes, typically made of iron (Fe) or aluminum (Al). unesp.br The removal of dyes like this compound involves a synergistic combination of several mechanisms, primarily floc formation, adsorption onto these flocs, and precipitation. tandfonline.com

Floc Formation: The process begins with the application of a direct current to the electrodes. At the anode, the metal is oxidized and dissolves into the solution, forming metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺). Simultaneously, at the cathode, water is reduced, producing hydrogen gas and hydroxide ions (OH⁻). unesp.brljmu.ac.uk These electrochemically generated metal ions and hydroxide ions react to form various monomeric and polymeric metal hydroxide species. tandfonline.com These species act as coagulants and coalesce to form amorphous, gelatinous flocs with large surface areas, such as aluminum hydroxide (Al(OH)₃) or iron hydroxide (Fe(OH)₃). mdpi.com The formation of these flocs is a critical first step in entrapping and removing pollutants from the water. ljmu.ac.uk

Adsorption onto Flocs: Once formed, the metal hydroxide flocs are instrumental in removing dissolved dye molecules through adsorption. mdpi.com The large, porous surface of these flocs provides ample sites for the dye molecules to attach. The mechanism of adsorption can be driven by electrostatic attraction between the charged surface of the floc and the ionic groups of the dye molecule. For anionic dyes like this compound, the positively charged surface of the metal hydroxide flocs at acidic or near-neutral pH facilitates strong adsorption. The pollutant removal mechanism can also involve "bridge coagulation," where the metal hydroxide acts as a bridge, adhering to the contaminant. mdpi.com

Precipitation: Pollutant removal in electrocoagulation also occurs through precipitation. This can happen in two ways. First, the metal cations generated from the anode can directly react with the dye molecules, forming insoluble organometallic complexes that precipitate out of the solution. tandfonline.com Second, the dye molecules can become enmeshed within the growing metal hydroxide precipitates, a process known as "sweep coagulation". mdpi.com In this mechanism, the dye molecules are not just adsorbed to the surface but are physically trapped and removed as the flocs settle. Additionally, the hydrogen gas bubbles produced at the cathode can attach to the flocs, causing them to float to the surface (electroflotation), where they can be skimmed off. tandfonline.com

Generation of coagulants: Metal ions are produced by the electrolytic oxidation of the sacrificial anode. ljmu.ac.uk

Destabilization of pollutants: The generated coagulants neutralize the charges of the pollutant particles, leading to their destabilization. ljmu.ac.uk

Floc formation and aggregation: The destabilized particles aggregate to form larger flocs, which are then removed from the solution by sedimentation or flotation. ljmu.ac.uk

Other Advanced Oxidation Processes (AOPs) in this compound Treatment

Advanced Oxidation Processes (AOPs) are a class of water treatment methods characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). scielo.org.mx These radicals are powerful, non-selective oxidants capable of degrading complex and refractory organic pollutants like this compound into simpler, less harmful compounds, and ultimately, to CO₂, water, and inorganic ions. scielo.org.mxresearchgate.net

Fenton and Photo-Fenton Process Applications

The Fenton process is a homogeneous catalytic oxidation system that uses a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) salt to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction by incorporating ultraviolet (UV) or visible light, which accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes further •OH production, thereby increasing the degradation efficiency. scielo.org.mxsci-hub.st

While specific studies on this compound are limited, research on similar azo dyes such as Acid Yellow 17 (AY 17) and Acid Yellow G demonstrates the effectiveness of these processes. neptjournal.com The degradation mechanism involves the attack of hydroxyl radicals on the dye molecule, typically leading to the cleavage of the azo bond (–N=N–), which is responsible for the dye's color, and the subsequent oxidation of the resulting aromatic intermediates. researchgate.net

Key operational parameters that influence the efficiency of Fenton and photo-Fenton processes include pH, and the concentrations of the iron catalyst and hydrogen peroxide. neptjournal.com An acidic pH, typically around 3, is optimal for the Fenton reaction to prevent the precipitation of iron as ferric hydroxide and to maximize •OH generation. neptjournal.com

The following table summarizes findings from a study on the degradation of a related dye, Acid Yellow 17, using various AOPs.

| Process | Pollutant | Degradation (%) | Conditions |

| Photo-Fenton | Acid Yellow 17 | 94% | pH 3, UV-254nm |

| Photo-Fenton-like | Acid Yellow 17 | 93% | pH 3, UV-254nm |

| Fenton-like | Acid Yellow 17 | 83% | pH 3 |

Table based on data for Acid Yellow 17 degradation in model samples.

Ozonation Techniques for this compound Degradation

Ozonation is another AOP that utilizes ozone (O₃) as a strong oxidizing agent to break down organic pollutants. rsc.org Ozone can react with dye molecules directly through selective electrophilic attack or indirectly through the generation of hydroxyl radicals, which occurs when ozone decomposes in water, particularly at high pH. rsc.orgunesp.br The indirect pathway via hydroxyl radicals is generally faster and more effective for the complete mineralization of complex organic compounds. rsc.org

The application of ozonation for dye degradation has been shown to be effective for various acid and azo dyes. For instance, studies on Acid Yellow 36 and other food colorants have demonstrated high decolorization efficiencies. researchgate.nettci-thaijo.org Combining ozonation with other processes, such as UV irradiation (O₃/UV) or catalysts (catalytic ozonation), can significantly enhance the degradation rate by promoting the formation of hydroxyl radicals. rsc.orgunesp.br For example, the combination of photoelectrocatalysis with ozonation (O₃+PEC) resulted in 100% decolorization of Acid Yellow 1 after only 20 minutes of treatment. unesp.br

The effectiveness of ozonation is influenced by factors such as pH, initial dye concentration, and ozone dosage. Increasing the pH generally enhances the degradation rate due to the increased production of hydroxyl radicals. rsc.org

| Process | Pollutant | Decolorization (%) | Time (min) |

| Ozonation (O₃) | Acid Yellow 36 | 97.5% | 50 |

| Adsorption + Ozonation | Acid Yellow 36 | 98.7% | 20 |

Table based on data for Acid Yellow 36 decolorization. tci-thaijo.org

Biological Treatment Approaches (Bioremediation) for this compound

Bioremediation utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to degrade or transform hazardous pollutants into less toxic substances. This approach is considered environmentally friendly and potentially cost-effective for treating dye-laden effluents.

Microbial Degradation Pathways of this compound and Related Dyes

The microbial degradation of azo dyes like this compound typically proceeds via a two-step process. The first and most critical step is the reductive cleavage of the azo bond (–N=N–). This is usually an anaerobic process carried out by microbial enzymes called azoreductases. This cleavage breaks the molecule into smaller, typically colorless, aromatic amines.

While the initial decolorization is achieved in this step, the resulting aromatic amines can sometimes be more toxic than the parent dye. Therefore, the second step, which involves the aerobic degradation of these aromatic amines, is crucial for complete detoxification. Under aerobic conditions, microorganisms use enzymes like mono- and dioxygenases to open the aromatic rings, leading to intermediates that can enter central metabolic pathways and be fully mineralized to carbon dioxide and water.

Identification and Characterization of Dye-Degrading Microbial Strains

The success of bioremediation hinges on the identification of robust microbial strains with a high capacity for dye degradation. The process of finding such strains involves isolating microorganisms from environments contaminated with dyes, such as textile industry wastewater and sludge, as these are likely to harbor adapted microbial communities. researchgate.net

The isolation procedure typically involves:

Enrichment Culture: Wastewater samples are cultured in a minimal salt medium containing the target dye (e.g., this compound) as the sole source of carbon and nitrogen. This selects for microorganisms that can utilize the dye for growth.

Isolation and Purification: Individual colonies showing a zone of decolorization on agar (B569324) plates are selected and repeatedly sub-cultured to obtain pure strains. plos.org

Characterization: The isolated strains are then identified using morphological and biochemical tests, as well as molecular techniques like 16S rRNA gene sequencing. nih.govjeeng.net Their degradation efficiency is quantified under various physiological conditions (pH, temperature, oxygen levels, dye concentration) to assess their potential for practical application.

While specific strains for the degradation of this compound are not extensively documented in the reviewed literature, studies have identified several bacterial genera capable of degrading other azo dyes.

| Bacterial Genus | Dye Type Degraded | Source of Isolation |

| Bacillus spp. | Azo dyes (Yellow, Green) | Dye Effluents |

| Staphylococcus spp. | Azo dyes (Yellow, Green) | Dye Effluents |

| Pseudomonas spp. | Hydrocarbons, Dyes | Oil-Contaminated Soil |

| Citrobacter spp. | Hydrocarbons, Dyes | Oil-Contaminated Soil |

| Serratia spp. | Hydrocarbons, Dyes | Oil-Contaminated Soil |

Table compiled from studies on the isolation of dye and hydrocarbon-degrading bacteria. researchgate.netjeeng.net

These findings suggest that species within these genera could be promising candidates for the bioremediation of wastewater containing this compound and other related dyes.

Enzymatic Biotransformation Mechanisms (e.g., Azo Reductase Activity, Peroxidase, Laccase)

The bioremediation of azo dyes, such as this compound, is fundamentally an enzymatic process. Microorganisms secrete a variety of enzymes that can decolorize and degrade these complex synthetic molecules. ijcmas.com The primary enzymes involved in the biotransformation of azo dyes are azoreductases, laccases, and peroxidases. ijcmas.comimrpress.com

Azo Reductase: This is a key enzyme group in the initial and most critical step of azo dye degradation. nih.gov Azo reductases catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. researchgate.net This reaction breaks the dye molecule into smaller, typically colorless, aromatic amines. nih.gov The process often occurs under anaerobic or anoxic conditions, as oxygen can compete with the azo dye for the reduced electron carriers (like NADH) required by the enzyme. imrpress.comnih.gov Both flavin-dependent and flavin-free azoreductases have been identified in various bacteria. researchgate.net

Laccase: Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including azo dyes. ijcmas.commdpi.com Unlike azoreductases, laccases employ a non-specific free-radical mechanism. ijcmas.com They act on the phenolic groups of the dye molecule, which can lead to decolorization without producing potentially harmful aromatic amines that can result from reductive cleavage. ijcmas.commdpi.com The activity of laccases can be enhanced by the presence of small molecules known as mediators, which help oxidize substrates that the enzyme cannot act on directly. imrpress.com

Peroxidase: This class of enzymes, including lignin (B12514952) peroxidase and manganese peroxidase, also plays a significant role in the degradation of complex organic molecules like azo dyes. ijcmas.com Peroxidases use a peroxide, such as hydrogen peroxide, as an oxidizing agent to generate high-redox-potential radicals that can attack the dye structure. Lignin peroxidase, in particular, is effective in degrading a wide variety of recalcitrant compounds, including many azo dyes. ijcmas.com

Table 1: Key Enzymes in Azo Dye Biotransformation

| Enzyme | Class | Mechanism of Action | Typical Condition |

|---|---|---|---|

| Azo Reductase | Oxidoreductase | Reductive cleavage of the azo bond (-N=N-), forming aromatic amines. nih.govresearchgate.net | Anaerobic/Anoxic imrpress.comnih.gov |

| Laccase | Oxidoreductase | Non-specific free-radical oxidation of phenolic groups. ijcmas.commdpi.com | Aerobic mdpi.com |

| Peroxidase | Oxidoreductase | Oxidation of the dye structure using peroxides as oxidizing agents. ijcmas.com | Aerobic |

Factors Influencing Bioremediation Efficiency (pH, Temperature, Nutrient Availability)

The efficiency of microbial degradation of this compound is highly dependent on specific environmental and physical factors that affect microbial growth and enzymatic activity. nih.govagriscigroup.us Optimizing these parameters is crucial for achieving high degradation rates.

pH: The pH of the medium is a critical factor. agriscigroup.us Most microorganisms and their enzymes involved in dye degradation have an optimal pH range for maximum activity, typically between 6.0 and 8.5. agriscigroup.us Extreme pH values, whether highly acidic or alkaline, can denature enzymes and inhibit microbial growth, drastically reducing decolorization efficiency. For instance, studies on the bacterial consortium SPB92 for degrading Acid Orange showed optimal performance at a pH of 7.5, with very low activity in acidic or highly basic conditions.

Temperature: Temperature directly influences microbial metabolism and the rate of enzymatic reactions. nih.gov Each microorganism has a specific temperature range for growth and activity. For many bacteria capable of degrading azo dyes, the optimal temperature is in the mesophilic range, often between 30°C and 37°C. mdpi.com Temperatures outside this optimal range can lead to reduced metabolic rates or cell death, thereby hindering the bioremediation process. nih.gov

Nutrient Availability: Like all living organisms, microbes require essential nutrients for growth and to sustain their metabolic functions, including the production of dye-degrading enzymes. agriscigroup.us The primary nutrients required are carbon, nitrogen, and phosphorus. rsc.org The availability and ratio of these nutrients, particularly the carbon-to-nitrogen (C:N) and carbon-to-phosphorus (C:P) ratios, can be a limiting factor in bioremediation. In some cases, the dye itself may serve as a carbon source, but often the addition of a supplementary carbon source (co-substrate) is necessary to enhance microbial activity and degradation rates. Optimizing nutrient concentrations can significantly improve the efficiency of the bioremediation process. hu.edu.jo

Table 2: Optimal Conditions for Azo Dye Bioremediation from Various Studies

| Organism/Consortium | Azo Dye | Optimal pH | Optimal Temperature (°C) | Key Nutrient Findings | Reference |

|---|---|---|---|---|---|